Octahydro-1H-2,4-methanoinden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-2,4-methanoinden-1-ol is a bicyclic organic compound with the molecular formula C10H16O It is characterized by its unique structure, which includes a fused ring system and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-2,4-methanoinden-1-ol typically involves the hydrogenation of 1H-2,4-methanoinden-1-one. This process can be carried out using a palladium catalyst under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 50-100 atm.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form saturated hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The alcohol group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the alcohol to a chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Octahydro-1H-2,4-methanoinden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Octahydro-1H-2,4-methanoinden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The alcohol functional group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Octahydro-4,7-methano-1H-indene: Shares a similar bicyclic structure but lacks the alcohol functional group.
Hexahydro-4,7-methanoindan: Another bicyclic compound with a different arrangement of carbon atoms.
Tetrahydrodicyclopentadiene: A related compound with a similar fused ring system.
Uniqueness: Octahydro-1H-2,4-methanoinden-1-ol is unique due to the presence of the alcohol functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar bicyclic compounds that may lack this functional group.
Properties
CAS No. |
50529-94-7 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
tricyclo[5.2.1.03,8]decan-2-ol |
InChI |
InChI=1S/C10H16O/c11-10-7-4-6-2-1-3-8(10)9(6)5-7/h6-11H,1-5H2 |
InChI Key |
VTSPOXHBHORDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC2C(C1)C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.